

(R)-(-)-1,2-Diaminopropane Sulfate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-1,2-Diaminopropane sulfate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of **(R)-(-)-1,2-Diaminopropane sulfate**, a key chiral intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific experimental data for the sulfate salt, this document also includes data for the free base, rac-1,2-diaminopropane, to provide a comparative context. Furthermore, standardized experimental protocols for determining key physical properties are detailed to assist in laboratory settings.

Core Physical Properties

Quantitative data for **(R)-(-)-1,2-Diaminopropane sulfate** is sparse in publicly available literature. However, qualitative descriptions and data for the corresponding free base are more readily accessible.

Table 1: Physical Properties of **(R)-(-)-1,2-Diaminopropane Sulfate** and Related Compounds

Property	(R)-(-)-1,2-Diaminopropane Sulfate	rac-1,2-Diaminopropane (Free Base)
CAS Number	144118-44-5[1][2]	78-90-0[3]
Molecular Formula	C ₃ H ₁₂ N ₂ O ₄ S[2]	C ₃ H ₁₀ N ₂ [3]
Appearance	White to pale yellowish powder[4]	Colorless liquid[3][5]
Melting Point	Data not available	-37 °C[3][5][6]
Boiling Point	Data not available	119-122 °C[7][8][9]
Density	Data not available	0.87 g/mL at 25 °C[8][9]
Solubility	Data not available	Very soluble in water[5][6][8][9]
Optical Purity	≥ 99.0% e.e.[4]	Not applicable (racemic mixture)
Assay	≥ 99.0%[4]	Typically ≥ 99%[8][9]

Experimental Protocols

Detailed methodologies for determining the key physical properties of **(R)-(-)-1,2-Diaminopropane sulfate** are outlined below. These are generalized standard procedures that can be adapted for specific laboratory conditions.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.[10]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10][11]
- Capillary tubes (sealed at one end)[10]
- Thermometer

- Mortar and pestle

Procedure:

- Ensure the **(R)-(-)-1,2-Diaminopropane sulfate** sample is finely powdered using a mortar and pestle.
- Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 mm.[\[12\]](#)
- Place the capillary tube in the heating block of the melting point apparatus.[\[10\]](#)
- If using a Thiele tube, attach the capillary to a thermometer and immerse it in the oil bath.[\[11\]](#)
- Heat the apparatus rapidly to get an approximate melting point, then allow it to cool.
- Perform a second determination, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[\[11\]](#)
- Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[\[10\]](#)[\[13\]](#) A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.[\[10\]](#)

Optical Rotation Measurement

Optical rotation is a definitive characteristic of chiral molecules.

Apparatus:

- Polarimeter
- Polarimeter cell (sample tube) of a known path length
- Sodium D-line light source (589 nm)
- Volumetric flask and analytical balance

Procedure:

- Prepare a solution of **(R)-(-)-1,2-Diaminopropane sulfate** of a known concentration (c, in g/mL) in a suitable solvent (e.g., water).
- Calibrate the polarimeter with the pure solvent in the sample tube; the reading should be zero.
- Fill the polarimeter cell of a known path length (l, in decimeters) with the prepared solution, ensuring no air bubbles are present.
- Place the filled cell in the polarimeter.
- Pass plane-polarized light through the sample and measure the observed angle of rotation (α).^{[14][15]} A negative rotation indicates a levorotatory (-) compound.
- Calculate the specific rotation $[\alpha]$ using the formula: $[\alpha] = \alpha / (c * l)$ The temperature and wavelength of light used should also be reported.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.^[16]

Apparatus:

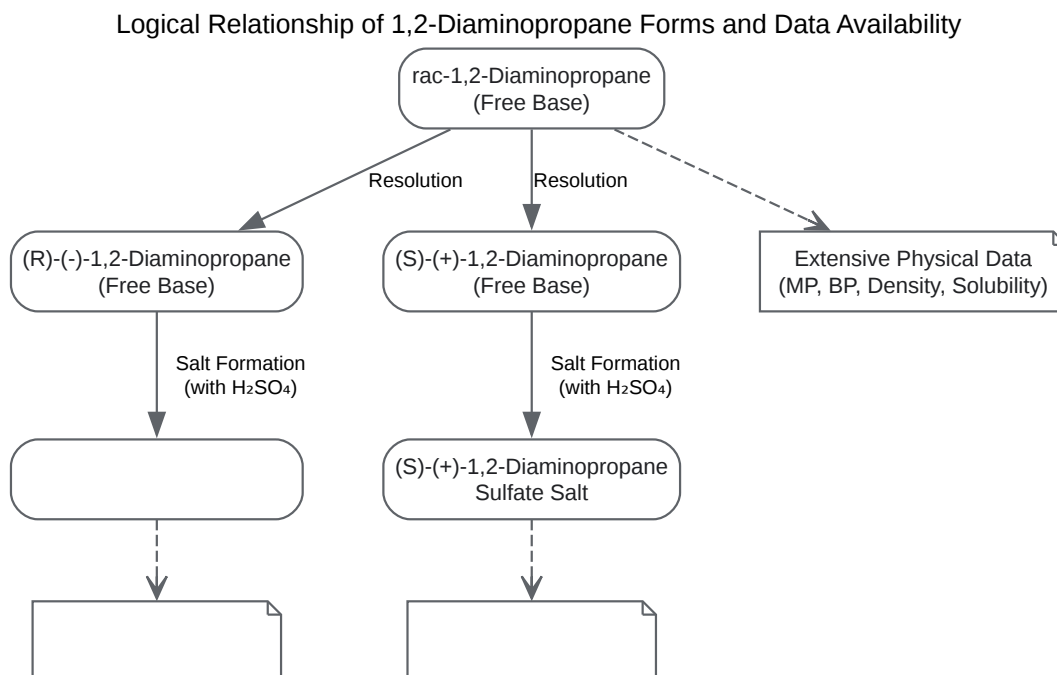
- Conical flasks with stoppers
- Shaking incubator or orbital shaker
- Analytical balance
- Centrifuge
- pH meter
- Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

- Add an excess amount of **(R)-(-)-1,2-Diaminopropane sulfate** to a series of flasks containing the desired solvent (e.g., water, buffers of different pH).
- Seal the flasks and place them in a shaking incubator set to a constant temperature.
- Agitate the flasks for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).
- After equilibration, allow the suspensions to settle.
- Carefully withdraw a sample from the supernatant. For fine suspensions, centrifugation may be necessary to separate the solid from the liquid phase.
- Measure the pH of the saturated solution.[\[16\]](#)
- Dilute the supernatant to an appropriate concentration and analyze it using a suitable analytical method to determine the concentration of the dissolved solute. This concentration represents the solubility of the compound under the tested conditions.

Logical Relationship of 1,2-Diaminopropane Forms

The following diagram illustrates the relationship between the racemic mixture of 1,2-diaminopropane, its enantiomers, and their corresponding salts, along with the availability of physical property data.



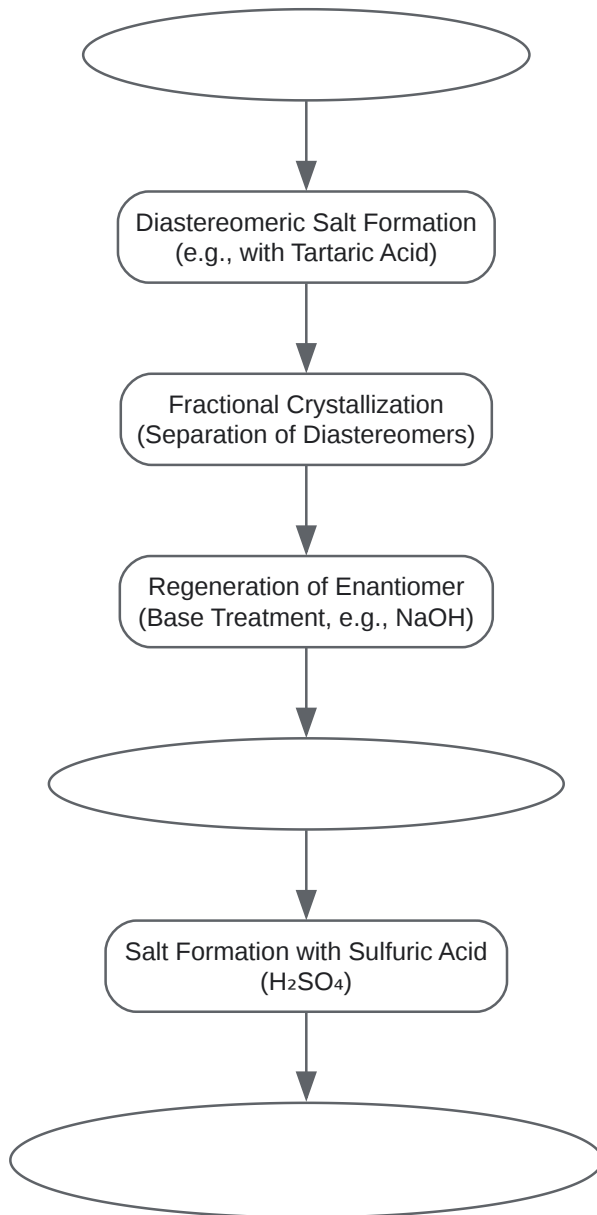
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Caption: Relationship between 1,2-diaminopropane forms and their data.

Experimental Workflow for Chiral Resolution and Salt Formation

This diagram outlines a typical experimental workflow for obtaining **(R)-(-)-1,2-Diaminopropane sulfate** from its racemic mixture.

Workflow for Chiral Resolution and Salt Formation of 1,2-Diaminopropane

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Caption: Chiral resolution and salt formation workflow.

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- To cite this document: BenchChem. [(R)-(-)-1,2-Diaminopropane Sulfate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b114684#r-1-2-diaminopropane-sulfate-physical-properties]

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